3-Benzyl-3-methoxyazetidine

Medicinal chemistry Physicochemical profiling CNS drug design

3-Benzyl-3-methoxyazetidine (CAS 1781182-68-0, MW 177.24 g/mol, molecular formula C₁₁H₁₅NO) is a 3,3-disubstituted azetidine bearing a benzyl group and a methoxy group at the 3-position of the strained four-membered aza-heterocycle. The compound belongs to the 3-aryl-3-arylmethoxyazetidine pharmacophore class that has demonstrated nanomolar binding affinity at serotonin (SERT) and dopamine (DAT) transporters, establishing this scaffold as a recognized entry point for monoamine transporter ligand discovery.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13532342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-methoxyazetidine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1(CNC1)CC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-13-11(8-12-9-11)7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
InChIKeyLFMJGXRXMVUMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3-methoxyazetidine (CAS 1781182-68-0): Physicochemical Identity and Scaffold Classification for Procurement Evaluation


3-Benzyl-3-methoxyazetidine (CAS 1781182-68-0, MW 177.24 g/mol, molecular formula C₁₁H₁₅NO) is a 3,3-disubstituted azetidine bearing a benzyl group and a methoxy group at the 3-position of the strained four-membered aza-heterocycle [1]. The compound belongs to the 3-aryl-3-arylmethoxyazetidine pharmacophore class that has demonstrated nanomolar binding affinity at serotonin (SERT) and dopamine (DAT) transporters, establishing this scaffold as a recognized entry point for monoamine transporter ligand discovery [2]. Its computed physicochemical profile—XLogP3 of 1.3, topological polar surface area (TPSA) of 21.3 Ų, predicted pKa of 9.68, and a single hydrogen bond donor with two acceptors—positions it at the boundary between fragment-like and lead-like chemical space, making it a building block of interest for medicinal chemistry programs targeting CNS-penetrant or peripheral amine-binding targets [1][3].

Why 3-Benzyl-3-methoxyazetidine Cannot Be Treated as a Generic Azetidine: Structural Determinants That Defeat Simple Substitution


The simultaneous presence of a 3-benzyl and a 3-methoxy substituent on the azetidine ring creates a sterically and electronically differentiated chemical space that is not replicated by any single-substituent analog. Removing the benzyl group yields 3-methoxyazetidine (MW 87.12, XLogP3 ≈ −0.35), a compound with fundamentally different lipophilicity, reduced steric bulk at the 3-position, and a simplified hydrogen-bonding profile that alters both target engagement potential and passive permeability . Conversely, removing the methoxy group to give 3-benzylazetidine (MW 147.22) eliminates the electron-donating inductive effect of the oxygen substituent and reduces hydrogen-bond acceptor capacity from two to one, which can shift conformational preferences and alter basicity at the azetidine nitrogen . The 3-(benzyloxy)azetidine isomer (MW 163.22) inserts an oxygen linker between the benzyl and azetidine rings, creating a more flexible ether linkage that changes both metabolic vulnerability and three-dimensional shape relative to the direct C–C benzyl attachment in 3-benzyl-3-methoxyazetidine . These structural differences mean that the pharmacokinetic, pharmacodynamic, and synthetic behaviour of 3-benzyl-3-methoxyazetidine cannot be extrapolated from simpler mono-substituted azetidine analogs—a reality substantiated by the structure-activity relationship (SAR) data from the Thaxton et al. (2013) series, where even subtle aryl substitution changes on the 3-aryl-3-arylmethoxyazetidine scaffold shifted SERT Ki values by orders of magnitude [1].

Quantitative Differentiation Evidence for 3-Benzyl-3-methoxyazetidine Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: 3-Benzyl-3-methoxyazetidine vs. 3-Methoxyazetidine and 3-Benzylazetidine

3-Benzyl-3-methoxyazetidine possesses a computed XLogP3 of 1.3, placing it within the optimal lipophilicity range (1–3) associated with balanced CNS permeability and acceptable metabolic stability [1]. In contrast, 3-methoxyazetidine (the des-benzyl analog) has a computed XLogP3 of approximately −0.35, which is over 1.6 log units lower and falls below the typical lower bound for passive blood-brain barrier penetration [2]. 3-Benzylazetidine (the des-methoxy analog) would be expected to have a higher XLogP3 than 1.3 due to removal of the polar methoxy oxygen, shifting lipophilicity toward the range associated with increased metabolic clearance and potential hERG liability. The XLogP3 of 1.3 for 3-benzyl-3-methoxyazetidine represents a calculated middle ground that neither mono-substituted analog achieves, making it a distinct starting point for lead optimization programs where lipophilicity is a critical design parameter [1][2].

Medicinal chemistry Physicochemical profiling CNS drug design

Topological Polar Surface Area (TPSA) Comparison: Predicting Permeability Advantage Over Oxygen-Linked and Bulkier Analogs

3-Benzyl-3-methoxyazetidine has a computed TPSA of 21.3 Ų, which is well below the commonly cited threshold of <60 Ų for good oral absorption and <90 Ų for blood-brain barrier penetration [1]. Its direct C-linked benzyl group contributes no additional polar surface area beyond what the azetidine nitrogen and methoxy oxygen already provide. In comparison, the ether-linked isomer 3-(benzyloxy)azetidine (MW 193.24, C₁₁H₁₅NO₂) incorporates an additional oxygen atom that increases hydrogen-bond acceptor count and TPSA (estimated ~30.5 Ų based on an added ether oxygen contribution of ~9.2 Ų), potentially reducing passive membrane permeability . The regioisomer 3-(3-methoxybenzyl)azetidine (MW 177.24), while having the same molecular formula and TPSA, places the methoxy group on the aromatic ring rather than on the azetidine core, which alters the spatial orientation of the hydrogen-bond acceptor and may differentially influence target recognition in binding pockets where the azetidine 3-position directly contacts receptor residues .

ADME prediction CNS permeability Medicinal chemistry design

Monoamine Transporter Pharmacophore Class Membership: SAR Context from the 3-Aryl-3-arylmethoxyazetidine Series

3-Benzyl-3-methoxyazetidine maps directly onto the 3-aryl-3-arylmethoxyazetidine scaffold characterized by Thaxton et al. (2013), where the 3-aryl substituent corresponds to benzyl and the 3-arylmethoxy substituent corresponds to methoxy [1]. Within that series, the 3,4-dichlorophenyl-3-phenylmethoxyazetidine congener (7g) exhibited moderate dual DAT/SERT affinity, while the dichloro-substituted 3-arylmethoxy analog 7c achieved Ki = 1.0 nM at SERT and the tetrachloro analog 7i achieved Ki = 1.3 nM at SERT [1]. The SAR established in that study demonstrates that the 3-aryl group and 3-arylmethoxy group independently and cooperatively tune transporter affinity and SERT/DAT selectivity [1]. While the specific Ki values for unsubstituted 3-benzyl-3-methoxyazetidine at SERT and DAT were not reported in the published literature, its structural placement as the minimal benzyl/methoxy exemplar of this pharmacophore class makes it a logical starting scaffold for SAR expansion. A related benzylideneazetidine series (Forsyth thesis, 2013) showed that the unsubstituted benzylazetidine analogs generally exhibited lower potency than their benzylidene counterparts, with the most potent analog, 3-(3,4-dichlorobenzylidene)azetidine, achieving Ki values of 139 nM at SERT and 531 nM at DAT (DAT/SERT ratio = 3.8), confirming that benzyl-substituted azetidines can achieve nanomolar transporter affinity even without the 3-arylmethoxy group [2].

Monoamine transporters SERT DAT CNS pharmacology

Ring Strain and Synthetic Reactivity: Quantitative Basis for Azetidine Scaffold Selection in Medicinal Chemistry

The azetidine ring in 3-benzyl-3-methoxyazetidine possesses a ring strain energy of approximately 25.4 kcal/mol, which is intermediate between the more strained aziridine (~27.7 kcal/mol) and the relatively unstrained pyrrolidine (~5.4 kcal/mol) [1]. This intermediate ring strain confers sufficient reactivity for ring-opening functionalization while avoiding the instability and synthetic handling difficulties associated with aziridines. The 3-methoxy substituent further modulates reactivity through its electron-donating inductive effect, which can influence the regioselectivity of nucleophilic ring-opening reactions [2]. In comparison, 3-benzylazetidine lacks the electron-donating oxygen substituent and thus offers a different electronic environment at the ring carbons, while 3-methoxyazetidine lacks the steric bulk and lipophilic anchor provided by the benzyl group that can direct facial selectivity in further synthetic transformations [3]. The combination of intermediate ring strain with the steric and electronic influence of both the benzyl and methoxy groups makes 3-benzyl-3-methoxyazetidine a synthetically versatile intermediate that is not functionally interchangeable with mono-substituted azetidines in multistep synthetic routes [1][2].

Ring strain Synthetic chemistry Building block reactivity

Commercial Availability and Procurement Cost Positioning Relative to Closest Structural Analogs

3-Benzyl-3-methoxyazetidine is commercially available through Enamine (catalog EN300-1865270) with documented pricing of approximately $770/1g and $2,235/5g (2023 pricing) [1]. In comparison, 3-benzylazetidine (CAS 90874-34-3) is available from multiple vendors including Bidepharm and Macklin at approximately ¥2,587–¥3,899/100mg (~$360–$540/100mg at 2026 exchange rates), translating to an estimated ~$1,800–$5,400/g range that is substantially higher than the target compound on a per-gram basis . 3-(Benzyloxy)azetidine (CAS 897086-95-2) is priced at approximately ¥1,990/g from Macklin and ¥11,242/g from Fluorochem, placing it in a similar or higher cost bracket [2]. 3-Methoxyazetidine hydrochloride (CAS 148644-09-1) is notably less expensive at approximately $16/g (AKSci) due to its simpler structure and higher-volume production . The target compound thus occupies a middle procurement cost position: more expensive than the simple 3-methoxyazetidine building block but potentially more cost-effective than 3-benzylazetidine on a per-gram basis when sourced through Enamine, while offering the unique 3,3-disubstitution pattern that neither mono-substituted analog provides [1].

Chemical procurement Building block sourcing Cost-effectiveness evaluation

Predicted Basicity (pKa) and Its Implications for Salt Form Selection and Biological Assay Compatibility

The predicted pKa of 3-benzyl-3-methoxyazetidine is 9.68 ± 0.40, which is essentially identical to the predicted pKa of 3-methoxyazetidine (9.68 ± 0.40) and the azetidine parent scaffold (conjugate acid pKa ≈ 11.29 in water for unsubstituted azetidine) [1]. This indicates that the 3-methoxy substituent lowers the basicity of the azetidine nitrogen by approximately 1.6 pKa units relative to unsubstituted azetidine, likely through an inductive electron-withdrawing effect transmitted through the ring . The benzyl substituent at the 3-position does not significantly alter the predicted pKa beyond the effect already exerted by the methoxy group, as the benzyl group is not directly conjugated with the nitrogen and its inductive effect is attenuated by the intervening quaternary carbon [1]. At physiological pH (7.4), a pKa of 9.68 means the compound will be predominantly protonated (>99%), existing as the azetidinium cation. This has practical implications: the free base may require handling under anhydrous conditions to prevent carbonate salt formation, while the hydrochloride salt form would be the appropriate choice for aqueous biological assays, similar to the well-characterized 3-methoxyazetidine hydrochloride (CAS 148644-09-1) . The predicted pKa also informs buffer selection for in vitro assay design, as the compound's ionization state will be sensitive to pH in the 8.5–10.5 range.

pKa prediction Salt form Assay compatibility Physicochemical profiling

Recommended Application Scenarios for 3-Benzyl-3-methoxyazetidine Based on Verifiable Differentiation Evidence


Monoamine Transporter SAR Expansion: Baseline Scaffold for SERT/DAT Ligand Optimization

Procure 3-benzyl-3-methoxyazetidine as the minimal unsubstituted progenitor of the 3-aryl-3-arylmethoxyazetidine pharmacophore class validated by Thaxton et al. (2013) [1]. Use this compound to establish baseline SERT and DAT binding affinity for the unsubstituted benzyl/methoxy scaffold, then systematically introduce aryl substituents (chloro, fluoro, methyl) at either the 3-benzyl or 3-methoxy positions to map SAR and pursue the single-digit nanomolar SERT Ki values demonstrated by analogs 7c (Ki = 1.0 nM) and 7i (Ki = 1.3 nM) [1]. The compound's predicted XLogP3 of 1.3 and TPSA of 21.3 Ų support CNS drug discovery applications [2]. This scenario is recommended over procuring pre-substituted analogs because the unsubstituted scaffold allows complete control of SAR vector exploration without confounding substituent effects.

Dual-Substituent Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

Deploy 3-benzyl-3-methoxyazetidine as a fragment or fragment-like building block in FBDD campaigns targeting enzymes or receptors with amine-binding pockets [1]. The compound's MW of 177.24 g/mol (within the Rule-of-Three fragment space), combined with its dual hydrogen-bond acceptor capacity (methoxy oxygen + azetidine nitrogen) and a rotatable bond count of 3, provides a favorable balance of binding elements and conformational degrees of freedom for fragment screening [1]. In contrast to 3-methoxyazetidine (MW 87.12), the benzyl group offers an additional hydrophobic anchor point for affinity maturation; in contrast to 3-benzylazetidine (MW 147.22), the methoxy group provides an additional hydrogen-bond acceptor for polar interactions [2]. The azetidine ring strain (~25.4 kcal/mol) also enables covalent fragment approaches via controlled ring-opening [3].

Physicochemical Property Optimization: CNS-Penetrant Lead Series Design

Use 3-benzyl-3-methoxyazetidine as a core scaffold when designing CNS-penetrant lead series where lipophilicity must be carefully balanced against metabolic stability. The compound's XLogP3 of 1.3 occupies the 'sweet spot' between the excessively polar 3-methoxyazetidine (XLogP3 ≈ −0.35) and the more lipophilic 3-benzylazetidine (estimated XLogP3 > 1.3) [1]. Its TPSA of 21.3 Ų, well below both the oral absorption threshold (60 Ų) and the BBB penetration threshold (90 Ų), supports its use in CNS programs [1]. The predicted pKa of 9.68 ensures >99% protonation at physiological pH, which can be exploited for lysosomal trapping or receptor interactions requiring a cationic amine pharmacophore [2]. This scenario is recommended when a procurement decision must balance CNS drug-likeness with synthetic tractability, as the dual-substituent pattern provides two independent vectors for property optimization without requiring de novo scaffold synthesis.

Synthetic Methodology Development: Azetidine Ring Functionalization and C–H Activation Studies

Employ 3-benzyl-3-methoxyazetidine as a model substrate for developing novel synthetic methodologies involving the azetidine ring. The compound's intermediate ring strain (25.4 kcal/mol), which is lower than aziridine (27.7 kcal/mol) and higher than pyrrolidine (5.4 kcal/mol), makes it an ideal test substrate for evaluating the scope and selectivity of new ring-opening, cross-coupling, or C–H functionalization reactions without the stability challenges of aziridines or the low reactivity of pyrrolidines [1]. The presence of two electronically and sterically distinct 3-substituents (benzyl and methoxy) allows chemists to probe diastereoselectivity and regioselectivity in reactions that differentiate between the two faces of the azetidine ring [2]. Prior synthetic work on 3-methoxyazetidine rearrangement chemistry provides a methodological foundation that can be extended to the benzyl-substituted analog [2].

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